molecular formula C16H13N8NaO10 B1198461 Tnp-ado CAS No. 74792-78-2

Tnp-ado

Cat. No.: B1198461
CAS No.: 74792-78-2
M. Wt: 500.31 g/mol
InChI Key: IKCKTZDNJROBPG-RUQMBEDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TNP-Ado (Trinitrophenylated-adenosine) is a fluorescent analogue of the naturally occurring nucleoside, adenosine . As a research tool, it serves as a sensitive sensor for probing the hydrophobic cavities of proteins, notably serum albumin, with the capability to detect protein concentrations as low as 140 ng/ml . Its primary research value lies in studying protein-ligand interactions using ensemble spectroscopic techniques like fluorescence and circular dichroism (CD) spectroscopy, as well as fluorescence correlation spectroscopy (FCS) . Upon binding to the hydrophobic subdomain of proteins such as Bovine Serum Albumin (BSA), this compound exhibits a chiro-optical switch, which can be monitored via induced CD spectra . Studies involving urea-induced denaturation and molecular docking confirm that its binding site is located within the hydrophobic subdomain IIA of BSA . It is important for researchers to note that fluorescent labeling, such as with rhodamine (creating Rthis compound), can perceptibly interfere with the binding process and alter association constants . This product is intended for research use only.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

74792-78-2

Molecular Formula

C16H13N8NaO10

Molecular Weight

500.31 g/mol

IUPAC Name

sodium;[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methanolate

InChI

InChI=1S/C16H13N8O10.Na/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(3-25)32-15)33-16(34-12)8(23(28)29)1-6(22(26)27)2-9(16)24(30)31;/h1-2,4-5,7-8,11-12,15H,3H2,(H2,17,18,19);/q-1;+1/t7-,8?,11-,12-,15-,16?;/m1./s1

InChI Key

IKCKTZDNJROBPG-RUQMBEDUSA-N

SMILES

C1=C(C=C(C2(C1[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)C[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+]

Isomeric SMILES

C1=C(C=C(C2(C1[N+](=O)[O-])O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=NC5=C(N=CN=C54)N)C[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+]

Canonical SMILES

C1=C(C=C(C2(C1[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)C[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+]

Synonyms

(2',3')O-(2,4,6-trinitrocyclohexadienylidine)adenosine
TNP-Ado

Origin of Product

United States

Advanced Synthetic Strategies and Chemical Derivatization of Tnp Ado

Methodologies for Trinitrophenylation of Adenosine (B11128) and Related Nucleosides

The primary method for synthesizing Tnp-ado involves the chemical modification of adenosine through trinitrophenylation. This process introduces a trinitrophenyl (TNP) group onto the adenosine molecule, imparting specific spectroscopic properties that are valuable for detection and analysis.

Optimization of Reaction Conditions for this compound Synthesis

The efficiency of this compound synthesis is highly dependent on the optimization of reaction parameters. Key factors that are typically controlled include pH, temperature, and the composition of the reaction buffer. For reactions involving adenosine and its derivatives, a pH of 8.0 has been identified as optimal for achieving high reaction rates. nih.gov The temperature also plays a critical role, with studies on similar enzymatic and chemical reactions involving adenosine demonstrating optimal results at temperatures around 45°C. nih.gov The choice of buffer, such as a Tris-HCl buffer, is also crucial for maintaining the optimal pH throughout the reaction. nih.gov The goal of optimization is to maximize the yield of the desired trinitrophenylated product while minimizing the formation of byproducts and the degradation of the starting nucleoside.

Below is a table summarizing typical optimized conditions for reactions involving adenosine derivatives.

ParameterOptimized ConditionRationale
pH 8.0Maximizes the rate of adenosine consumption and product formation. nih.gov
Temperature 45°CProvides the best balance for reaction speed and enzyme/reagent stability. nih.gov
Buffer Tris-HClEffectively maintains the desired alkaline pH for the reaction. nih.gov

Derivatization with 2,4,6-Trinitrobenzenesulfonic Acid and its Chemical Yields

The standard and effective method for the trinitrophenylation of adenosine is through derivatization with 2,4,6-trinitrobenzenesulfonic acid (TNBS). nih.gov This reaction results in the formation of a fluorescent this compound complex. nih.govalaska.edu The TNBS reagent specifically targets and reacts with primary amine groups on the adenosine molecule. The efficiency of this derivatization allows for sensitive detection, with limits of detection for adenosine reported to be as low as 1.6 μM under optimized conditions. nih.gov When combined with advanced analytical techniques such as large-volume sample stacking (LVSS) in capillary electrophoresis, the detection limits for this compound can be further improved to the nanomolar range, specifically 32 nM. nih.gov

Functionalization Approaches for Enhancing this compound's Research Utility

To broaden the applications of this compound, particularly in biological imaging and targeted assays, various functionalization strategies have been developed. These approaches involve attaching other molecules, such as fluorescent dyes or linkers for conjugation to larger biomolecules.

Covalent Linkages and Conjugation Strategies for this compound

Covalent conjugation is a primary strategy for attaching this compound to other molecules, such as proteins or nanoparticles, to create functional probes. nih.gov These methods rely on chemical reactions that form stable, covalent bonds between specific functional groups on this compound and the target molecule. creative-biolabs.com Common strategies that can be adapted for this compound include:

Amine-to-Thiol Coupling: This involves introducing a thiol group onto one molecule and an amine-reactive group (like a maleimide) onto the other to form a stable thioether bond.

Click Chemistry: Reactions like the strain-promoted alkyne-azide cycloaddition (SPAAC) offer high efficiency and specificity, allowing for the conjugation of this compound to molecules functionalized with an azide or alkyne group. creative-biolabs.com

NHS Ester Conjugation: N-hydroxysuccinimide (NHS) esters can be used to create linkers that react with primary amines, such as the one on the adenine (B156593) base of this compound, to form stable amide bonds. nih.gov

The following table outlines several common covalent conjugation strategies.

Conjugation StrategyReactive Groups InvolvedResulting Linkage
Lysine Conjugation ε-amino group of lysine and an NHS ester. nih.govAmide bond
Cysteine Conjugation Thiol group of cysteine and a maleimide. creative-biolabs.comThioether bond
Click Chemistry (SPAAC) Azide and a strained alkyne (e.g., cyclooctyne). creative-biolabs.comTriazole ring
Hydrazone Coupling Hydrazine/hydrazide and an aldehyde/ketone. creative-biolabs.comHydrazone bond

Synthesis of Rhodamine-Labeled this compound Derivatives

Rhodamine dyes are prized for their excellent photophysical properties, including high absorption coefficients, strong fluorescence, and good photostability, making them ideal for creating fluorescent probes. rsc.orgresearchgate.net The synthesis of a rhodamine-labeled this compound derivative would involve covalently linking a rhodamine molecule to the this compound structure. This can be achieved through several synthetic routes. One common approach is to use a rhodamine derivative that contains a reactive functional group, such as a carboxylic acid or an amine, which can then be coupled to a complementary group on the this compound molecule. nih.gov For instance, the carboxylic acid group on a 4-carboxyrhodamine can be activated (e.g., as an NHS ester) and then reacted with an amine on a modified this compound to form a stable amide linkage. nih.gov These fluorescently labeled compounds are highly valuable for applications in live-cell imaging and fluorescence nanoscopy. nih.gov

Structural Characterization of this compound and its Complexes through Advanced Spectroscopic Techniques

The precise structural elucidation of this compound and its complexes with other molecules is essential for understanding its function and interactions. Advanced spectroscopic techniques are the primary tools used for this characterization.

Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy has been successfully employed to determine the detailed structure of this compound in a complex. nih.gov Specifically, 2D NMR was used to characterize the inclusion complex formed between this compound and γ-cyclodextrin (γ-CD), revealing the spatial arrangement of the atoms and the nature of the noncovalent interactions between the two molecules. nih.govalaska.edu

In addition to NMR, other advanced spectroscopic methods are invaluable for characterization. Mass spectrometry (MS), particularly when combined with non-denaturing ionization techniques, allows for the determination of the molecular weight, stoichiometry, and even the folding of noncovalent complexes. rsc.org Other techniques such as UV-visible spectrophotometry can be used to study the changes in the absorbance spectrum of the trinitrophenyl moiety upon binding to nucleotides like ATP, providing insights into conformational changes. nih.gov Techniques like X-ray absorption spectroscopy and fluorescence spectroscopy also provide complementary information on the electronic structure and local environment of the molecule and its complexes. mdpi.comrsc.org

Following a comprehensive search of available scientific literature, it has been determined that there is no specific, identifiable chemical compound referred to as "this compound." The provided name does not correspond to a recognized chemical entity in standard chemical databases or published research. It is possible that "this compound" is a non-standard abbreviation, a typographical error, or an internal laboratory code that is not in public use.

The search results did yield information on related compounds, such as TNP-ATP (2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate) and other trinitrophenyl derivatives of adenosine. These compounds have been studied using various spectroscopic techniques. However, per the explicit instructions to focus solely on "this compound," a discussion of these related but distinct molecules would be outside the requested scope.

Due to the absence of any data on a compound specifically named "this compound," it is not possible to generate the requested article on its "Advanced Synthetic Strategies and Chemical Derivatization," including subsections on its Nuclear Magnetic Resonance (NMR) and Fluorescence Spectroscopic Properties. The creation of scientifically accurate and informative content, including data tables and detailed research findings, is contingent upon the existence of primary research for the specified compound.

Therefore, no article can be provided. If "this compound" is an alternative name for a known compound, providing the standard chemical name (e.g., IUPAC name) or a CAS number would be necessary to proceed with a literature search and content generation.

Molecular Mechanisms of Action of Tnp Ado in Biological Systems

Modulation of Histidine Kinase Activity

Effects on Signal Transduction Pathways Regulated by Histidine Kinases

Trinitrophenylated nucleotides, such as TNP-ATP and TNP-ADP, have been utilized to investigate the interaction of proteins within signal transduction pathways, particularly those involving histidine kinases. Research into the chemotaxis signal transduction pathway in Escherichia coli has employed TNP-ATP and TNP-ADP as probes for the histidine protein kinase CheA. nih.gov The interaction of CheA with ATP is crucial in this pathway, leading to the autophosphorylation of CheA. nih.gov This autophosphorylation initiates a cascade of biochemical events that enable chemotaxis receptor proteins to communicate with flagellar motors, allowing the cell to respond to chemical gradients. nih.gov

Spectroscopic studies have indicated that CheA binds both TNP-ATP and TNP-ADP with high affinity, characterized by micromolar dissociation constant (Kd) values. nih.gov Binding of these TNP-nucleotides to CheA results in a notable enhancement of the fluorescence of the trinitrophenyl moiety. nih.gov Analysis of titration experiments revealed a binding stoichiometry of two molecules of TNP-ATP or TNP-ADP per CheA dimer, suggesting independent operation of the two binding sites on the dimer. nih.gov Binding of TNP-ATP to CheA was inhibited by ATP, and competition experiments indicated that CheA binds TNP-ATP considerably more tightly than unmodified ATP. nih.gov Similarly, TNP-ADP binding to CheA was inhibited by ADP. nih.gov It was observed that TNP-ATP did not serve as a substrate for CheA but acted as a potent inhibitor of CheA autophosphorylation, with an inhibition constant (Ki) of less than 1 microM. nih.gov These findings suggest that TNP-nucleotides can interact with the nucleotide-binding site of histidine kinases and modulate their activity, providing insights into the mechanisms of signal transduction in these systems. nih.gov

Interactions with Other Nucleotide-Binding Proteins and Enzymes

TNP-nucleotides, particularly TNP-ATP and TNP-ADP, have been extensively used as spectroscopic probes to study the nucleotide-interacting properties of a variety of enzymes and proteins that bind nucleotides. researchgate.net These analogs can interact with nucleotide-requiring proteins as substitutes for their parent nucleotides and typically exhibit strong binding affinities. researchgate.net Their binding interactions are readily detectable through changes in absorption and fluorescence in the visible region. researchgate.net

Ligand Binding Studies Utilizing Tnp-nucleotides as Fluorescent Probes

TNP-ATP is a fluorescent ATP analog that has been developed and widely used as a probe for assessing the nucleotide-binding characteristics of various eukaryotic and bacterial proteins. researchgate.netresearchgate.net It has been employed to detect binding interactions of ATP to proteins and to quantify parameters of these interactions, such as the dissociation constant (Kd) or inhibitor dissociation constant (Ki). researchgate.netnih.gov The use of TNP-ATP allows for the study of how proteins interact with ATP by monitoring changes in its fluorescence intensity and peak wavelength upon binding. nih.gov These spectral changes provide a more easily measurable signal compared to some other methods for studying ligand-protein interactions. nih.gov

Studies utilizing TNP-nucleotides have demonstrated their utility in determining binding affinities for various proteins. For instance, experiments have measured the binding affinity between proteins like MmoR and ATP using TNP-ATP, observing an increase in fluorescence intensity upon binding. researchgate.net This enhancement allows for the determination of dissociation constants, providing quantitative data on the strength of the protein-nucleotide interaction. researchgate.net

Protein-Induced Fluorescence Enhancement and Quenching Phenomena

A key aspect of using TNP-nucleotides as probes is the phenomenon of protein-induced fluorescence enhancement (PIFE) and quenching (PIFQ). When TNP-ATP binds to proteins, changes in its environment, such as entering a hydrophobic binding pocket, can alter its absorption and fluorescence spectra. nih.gov This can result in either an increase (enhancement) or a decrease (quenching) in fluorescence intensity. nih.govkaust.edu.sa

Protein-induced fluorescence enhancement of TNP-nucleotides upon binding to proteins is considered a reliable indicator of the protein's nucleotide-binding capacity. researchgate.net For example, an increase in the fluorescence of TNP-GTP in the presence of a protein like Hsp60 suggests that Hsp60 possesses a GTP-binding site. researchgate.net Similarly, binding of TNP-ATP to CheA causes a marked enhancement of the TNP moiety's fluorescence. nih.gov

Conversely, protein binding can also lead to fluorescence quenching. Studies on annexin (B1180172) IV (AnxIV) have shown quenching of the protein's intrinsic fluorescence by TNP-ATP and other nucleotides, suggesting an interaction between the protein and the nucleotide. tandfonline.com Quenching of intrinsic protein fluorescence by TNP-ATP and TNP-ADP has also been observed with MsbA, an ATP-binding cassette (ABC) transporter. researchgate.net This quenching is likely due to Förster resonance energy transfer (FRET) between tryptophan residues in the protein and the TNP group upon binding to the catalytic site. researchgate.net The extent of quenching can be used to estimate binding parameters like the dissociation constant and maximal quenching upon saturation. researchgate.net The observation of both enhancement and quenching highlights the sensitivity of TNP-nucleotide fluorescence to the specific protein environment and the nature of the interaction. kaust.edu.sa

General Mechanisms of Action as a Purinergic System Modulator

The purinergic system involves extracellular nucleotides and nucleosides, such as ATP, ADP, and adenosine (B11128), acting as signaling molecules through P1 (adenosine) and P2 (nucleotide) receptors. acnp.orgnih.gov These receptors are widely distributed and play crucial roles in various physiological and pathophysiological processes. mdpi.com

TNP-ATP has been identified as a modulator of the purinergic system, specifically acting as a potent antagonist at certain purinergic receptor subtypes. Research has shown that TNP-ATP is a potent inhibitor of P2X2/3 purinergic receptors (P2X2/3R). physiology.org This antagonistic activity has been demonstrated in studies investigating the mechanism of extracellular ATP-triggered vagal reflexes. physiology.org In a canine model, intra-coronary administration of TNP-ATP completely abolished the vagal reflex triggered by ATP, supporting its role as a P2X2/3R antagonist. physiology.org P2X receptors are ligand-activated cationic channels involved in neurotransmission and rapid signaling. acnp.orgphysiology.org By blocking P2X2/3 receptors, TNP-ATP can interfere with signaling pathways mediated by these receptors. physiology.org

The ability of TNP-ATP to act as a purinergic receptor antagonist highlights its potential as a tool for studying the roles of specific purinergic receptor subtypes in biological processes. physiology.org This modulation of purinergic signaling adds another dimension to the molecular mechanisms of action of trinitrophenylated adenosine derivatives beyond their use as fluorescent probes for nucleotide-binding proteins.

Target Identification and Validation Methodologies Utilizing Tnp Ado

Affinity-Based Chemoproteomics and Pulldown Assays

Affinity-based chemoproteomics and pulldown assays are powerful techniques used to isolate and identify proteins that bind to a specific molecule, such as Tnp-ado. atrandi.comthermofisher.com These methods typically involve immobilizing the small molecule bait on a solid support to capture interacting proteins from a complex mixture, such as a cell lysate. thermofisher.comsigmaaldrich.com

Design and Application of this compound Immobilized Probes

The design of immobilized probes is crucial for the success of affinity-based approaches. For this compound, this involves conjugating the molecule to a solid support, such as beads or a surface, while preserving its ability to bind to target proteins. genscript.com Immobilized probes are used to selectively capture proteins that interact with this compound from biological samples. thermofisher.comsigmaaldrich.com This allows for the enrichment of potential target proteins, separating them from non-binding components of the sample. thermofisher.com The application of these probes can range from confirming suspected protein interactions to screening for novel binding partners. thermofisher.compromega.ca

Mass Spectrometry-Based Identification of this compound Binding Proteins

Following the capture of proteins using immobilized this compound probes, mass spectrometry is commonly used to identify the bound proteins. marjoriebrandlab.comnih.gov Proteins are eluted from the solid support and subjected to mass spectrometric analysis, often involving peptide mapping and database searching to identify the proteins present in the sample. marjoriebrandlab.comnih.gov This approach allows for the unbiased identification of proteins that interact with this compound, providing insights into its potential cellular targets and mechanisms of action. nih.gov Mass spectrometry can also provide information on posttranslational modifications of the identified proteins. nih.gov

Fluorescence Displacement and Competition Assays

Fluorescence displacement and competition assays utilize the change in this compound fluorescence upon protein binding to study interactions and identify competing ligands. nih.govnih.gov These assays are often performed in solution and can be adapted for high-throughput screening. nih.govescholarship.org

High-Throughput Screening (HTS) Platforms for Ligand Discovery

This compound displacement assays are amenable to high-throughput screening (HTS) platforms for the discovery of new ligands that compete with this compound for binding to a target protein. nih.govescholarship.org In this format, the target protein is incubated with fluorescent this compound, and potential competing ligands are added. Displacement of this compound by a competing ligand results in a change in fluorescence, which can be measured to identify compounds that bind to the same site as this compound. nih.govresearchgate.net HTS allows for the rapid screening of large libraries of compounds to identify potential drug candidates or probes. bmglabtech.comnih.gov

Kinetic and Equilibrium Binding Constants Determination

Fluorescence displacement and competition assays using this compound can be used to determine both kinetic and equilibrium binding constants. escholarship.orgnih.gov By measuring the change in fluorescence as a function of ligand concentration, the equilibrium dissociation constant (Kd) can be determined. bmglabtech.com Competition assays, where the displacement of this compound by an unlabeled ligand is measured, allow for the determination of the affinity of the unlabeled ligand for the protein target. nanotempertech.com Kinetic parameters, such as association (ka) and dissociation (kd) rate constants, can also be determined by monitoring the fluorescence changes over time. malvernpanalytical.com The Kd is calculated as the ratio of kd to ka. bmglabtech.com

Förster Resonance Energy Transfer (FRET) Applications for Protein Dynamics

This compound can be utilized in Förster Resonance Energy Transfer (FRET) applications to study protein dynamics and interactions. nih.govnih.gov FRET is a distance-dependent energy transfer process between a donor fluorophore and an acceptor fluorophore. nih.govfsu.edu When this compound is used as a fluorophore in a FRET pair, changes in its fluorescence properties due to binding or conformational changes in the protein can provide information about the proximity and dynamics of different parts of the protein or protein complexes. nih.govarxiv.org This technique is valuable for studying conformational changes, protein-protein interactions, and the assembly and disassembly of protein complexes in real-time. nih.govsciety.org

This compound as a FRET Pair Component

Tnp-ATP, a related fluorescent analog, has been widely used as a FRET pair component to study how ATP interacts with proteins nih.gov. When Tnp-ATP binds to proteins, its fluorescence intensity and peak wavelength can change, providing a signal that can be measured to understand ligand-protein interactions nih.gov. This principle extends to this compound, where its fluorescence properties can be utilized in a FRET setup. By labeling a protein or another molecule with a suitable FRET partner, the binding of this compound to its target can be detected and analyzed through changes in FRET efficiency. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor fluorophores, making it highly sensitive to small distance variations upon binding or conformational changes nih.gov.

Monitoring Conformational Changes and Protein-Protein Interactions

FRET, utilizing probes like this compound, is particularly valuable for measuring changes in molecular distance, such as conformational changes in proteins bu.edunih.gov. By strategically placing a FRET donor and acceptor on a protein or on two interacting molecules, changes in their proximity can be monitored through FRET efficiency changes. For instance, fusing donor and acceptor fluorescent proteins to different sites within the same protein allows monitoring of intramolecular conformational changes jasco-global.com. Similarly, attaching fluorophores to different proteins can reveal intermolecular interactions jasco-global.com. Tnp-ATP's fluorescence changes upon binding to proteins are indicative of the environment in the binding site, often showing a blue shift in emission due to hydrophobic environments nih.gov. This sensitivity to the local environment makes this compound a useful probe for detecting conformational rearrangements in target proteins upon ligand binding or during interactions with other proteins. FRET-based methods using fluorescent ligands like this compound can provide insights into the dynamics and spatial organization of protein interactions in real-time nih.gov.

Computational and Bioinformatics Approaches for Target Prediction

Computational and bioinformatics approaches play a crucial role in complementing experimental studies involving compounds like this compound. These methods can predict potential protein targets, analyze binding sites, and model interactions, guiding experimental design and data interpretation nih.govucl.ac.uk.

In Silico Modeling of this compound Protein Interactions

In silico modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to predict how this compound might interact with target proteins mdpi.comscielo.br. These methods utilize the three-dimensional structures of proteins and the chemical structure of this compound to simulate their binding. Computational models can predict the preferred binding poses and affinities of this compound for various proteins, offering insights into potential targets nih.gov. For example, studies using in silico models have predicted the binding modes and affinities of related molecules to proteins, demonstrating the power of these approaches in identifying potential molecular interactions nih.govmdpi.com. While specific in silico studies solely focused on this compound were not extensively detailed in the search results, the general principles of modeling ligand-protein interactions apply.

Prediction of Binding Sites and Pharmacological Actions

Computational methods can also predict the specific binding sites of small molecules like this compound on target proteins biorxiv.orgbiorxiv.org. By analyzing the protein's structure and surface properties, algorithms can identify regions likely to accommodate a ligand ucl.ac.ukbiorxiv.org. Furthermore, integrating computational predictions with experimental data from this compound binding studies can help elucidate the pharmacological actions of targeting specific proteins. For instance, predicting the binding site of this compound on an enzyme could suggest its potential as an inhibitor or activator, depending on the site's location relative to the active site. Bioinformatics approaches, including the analysis of protein families and functional sites, contribute to understanding the potential functional consequences of this compound binding ucl.ac.uk. While the search results provided examples of computational target prediction for other molecules nih.gov, the methodologies described, such as molecular docking and binding site prediction, are directly applicable to studying this compound.

Preclinical Research Applications of Tnp Ado in Disease Models

In Vitro Cellular Models for Mechanistic Investigations

In vitro models, which involve studies conducted on microorganisms, cells, or biological molecules outside their normal biological context, are indispensable for the initial stages of preclinical research. mdpi.comnih.gov They offer a controlled environment to dissect the specific cellular and molecular effects of a compound like Tnp-ado.

Two-dimensional (2D) cell cultures, where cells are grown in a monolayer on a flat surface, and three-dimensional (3D) spheroid cultures, which allow cells to grow into more physiologically relevant structures, are fundamental tools in drug discovery. nih.govnih.govmdpi.com These systems are used to assess a compound's impact on key cellular processes such as proliferation, viability, and gene expression. nih.gov

While specific studies detailing the effects of this compound in 2D and 3D culture systems are not extensively documented in available research, these models would be instrumental in its preclinical evaluation. For instance, researchers could use these systems to determine how this compound affects the growth and survival of specific cell types involved in a target disease. Comparing the compound's efficacy in 2D versus 3D models can also provide insights into its ability to penetrate tissue-like structures, as 3D cultures often show increased resistance to therapeutic agents. oncotarget.com

Table 1: Comparison of 2D and 3D Cell Culture Systems for Preclinical Research
Characteristic2D Monolayer Culture3D Spheroid Culture
Cellular EnvironmentLacks replication of in vivo cell interactions. mdpi.comMore accurately mimics the 3D architecture and cell-cell interactions of solid tumors. mdpi.comoncotarget.com
Drug SensitivityGenerally shows higher sensitivity to therapeutic agents.Often demonstrates increased resistance to drugs due to factors like penetration gradients. oncotarget.com
Physiological RelevanceLimited by artificial attachment to plastic surfaces. oncotarget.comProvides a more accurate reflection of clinical scenarios by mimicking nutrient and oxygen gradients. mdpi.com

Organ-on-a-chip (OOC) platforms represent a significant advancement in in vitro modeling. These microfluidic devices are engineered to recapitulate the key functional units of human organs, providing a more dynamic and physiologically accurate environment than traditional cell cultures. nih.govnih.govtno.nl OOCs can simulate tissue-tissue interfaces, mechanical forces like breathing, and the flow of blood, offering a high-fidelity model for studying a compound's effect on organ-level function. nih.govmdpi.com

The application of OOC technology in the study of this compound could provide crucial mechanistic insights. For example, a "brain-on-a-chip" model could be used to investigate this compound's interaction with the blood-brain barrier and its effect on neuronal cells and microglia in a controlled, human-relevant system. nih.gov This would allow for a detailed examination of its neuro-inflammatory and neuroprotective properties. Although specific data on this compound in OOC systems is not yet available, the technology holds the potential to significantly accelerate its preclinical development by providing more predictive data on efficacy and mechanism. tno.nlyoutube.com

Animal Models for Proof-of-Concept Studies

The regulation of energy homeostasis is a critical area of research for many metabolic diseases. mdpi.comnih.gov Rodent models are frequently used to investigate how new compounds might influence factors such as body weight, glucose utilization, and insulin (B600854) sensitivity. nih.govnih.gov While the research context of this compound is primarily in autoimmune and inflammatory conditions, studies into its broader effects on cellular homeostasis and energy metabolism would be a standard part of a comprehensive preclinical evaluation. Currently, specific research findings detailing the impact of this compound on these particular processes in rodent models are not described in the available literature.

Research into the synthetic peptide TnP, which is central to this compound's research context, has identified specific pathways through which it exerts its therapeutic effects. In a zebrafish model of inflammation, TnP treatment was found to up-regulate microRNA miR-26a, suggesting a role for this molecule in mediating TnP's anti-inflammatory action. frontiersin.orgnih.gov

More detailed mechanistic studies have been conducted in mouse models of autoimmune disease. This research has shown that TnP suppresses the accumulation of pro-inflammatory T helper 1 (Th1) and T helper 17 (Th17) lymphocytes in the central nervous system (CNS). nih.govresearchgate.net Furthermore, it reduces the populations of activated microglia and macrophages, key cellular players in neuroinflammation. nih.govresearchgate.net

The primary animal model used to establish the molecular efficacy of TnP has been the Experimental Autoimmune Encephalomyelitis (EAE) model in mice, a widely accepted preclinical model for human multiple sclerosis. frontiersin.orgnih.gov In this context, TnP has demonstrated a significant disease-suppressive function. nih.govresearchgate.net

Prophylactic treatment with TnP has been shown to be more effective at ameliorating the clinical symptoms of EAE than established first-line therapies. nih.gov It ameliorated disease severity by 40% and was more effective than glatiramer (44% versus 6% improvement) and fingolimod (B1672674) (50% versus 19% improvement) in preventing the development of clinical symptoms. nih.gov Compared to betaseron, TnP offered similar protection against symptoms (a 30% decrease in the mean maximal clinical score). frontiersin.orgnih.gov

Beyond clinical scores, TnP showed superior efficacy in modulating the underlying pathology. It was more efficient than glatiramer at reversing leukocyte infiltration into the spinal cord (55% reduction vs. 24%) and was more effective than both betaseron and fingolimod in the long-term control of neuronal degeneration (72% to 78% decrease). frontiersin.orgnih.govresearchgate.net TnP also promoted a protective effect by advancing the remyelination process. nih.govresearchgate.net

Table 2: Comparative Efficacy of TnP in the EAE Mouse Model
ParameterTnPGlatiramerBetaseronFingolimod
Reduction in EAE Clinical Score44% more effective nih.gov6% effective nih.govSimilar protection (30% decrease) nih.gov19% effective nih.gov
Reduction of Leukocyte Infiltration55% nih.govresearchgate.net24% nih.govresearchgate.netSimilar control (87% vs 82%) nih.govresearchgate.netSimilar control (87% vs 82%) nih.govresearchgate.net
Control of Neuronal Degeneration72-78% decrease (more effective) nih.govresearchgate.netNot specifiedLess effective nih.govresearchgate.netLess effective nih.govresearchgate.net
Suppression of Th1 Cells in CNS55% nih.govresearchgate.netNot specifiedNot specifiedNot specified
Suppression of Th17 Cells in CNS60% nih.govresearchgate.netNot specifiedNot specifiedNot specified

Structure Activity Relationship Sar Studies of Tnp Ado and Its Analogs

Elucidation of Key Structural Features for Protein Binding and Specificity

Tnp-ado, a trinitrophenylated adenosine (B11128) analog, is widely used as a fluorescent probe to study ATP-binding sites in proteins. The interaction of this compound with proteins is characterized by changes in its absorption and fluorescence spectra upon binding, making it a useful tool for detecting binding events and measuring binding parameters like dissociation constants (Kd) or inhibitor dissociation constants (Ki). nih.gov The trinitrophenyl (TNP) moiety, derived from picric acid, is the fluorescent component of the molecule. nih.gov

Studies have shown that the TNP moiety of this compound plays a significant role in its interaction with proteins. For instance, the TNP group can interact with hydrophobic pockets within proteins. researchgate.net The binding of this compound to proteins often leads to changes in its fluorescence intensity and peak wavelength, indicating alterations in the environment of the TNP group upon binding. nih.gov

The adenosine moiety of this compound also contributes to its protein binding and specificity. As an analog of adenosine, this compound can interact with proteins that naturally bind adenosine or its phosphorylated forms (AMP, ADP, ATP). nih.govwikipedia.orgwikipedia.orgwikipedia.orgamdb.online The structural similarity to endogenous nucleotides allows this compound to compete for binding sites, and modifications to the adenosine part can influence the affinity and selectivity for different target proteins.

Research on Tnp-ATP, a related trinitrophenylated nucleotide, has demonstrated its utility as a potent antagonist for certain P2X receptors, specifically P2X1, P2X3, and heteromeric P2X2/3 receptors, with nanomolar affinity. tocris.comresearchgate.net This highlights the importance of the nucleotide structure in determining target specificity, as the triphosphate group in Tnp-ATP, absent in this compound (which is an adenosine analog), is critical for its interaction with these purinergic receptors. tocris.com

Studies investigating the binding of this compound to proteins like bovine serum albumin (BSA) have determined binding affinities and stoichiometry. For example, fluorescence studies indicated that this compound binds to BSA in a 1:1 stoichiometry. researchgate.netnih.gov The binding site for this compound on BSA was suggested to be in a hydrophobic subdomain, consistent with the hydrophobic nature of the TNP group. nih.gov

Despite its utility, a review of Tnp-ATP in protein binding studies notes that the TNP moiety can sometimes enhance binding affinity and that fluorescence changes upon binding can be subject to misinterpretation, emphasizing the need for careful experimental design. nih.gov

Rational Design Principles for Modifying this compound's Activity

Rational design principles for modifying the activity of this compound and its analogs are guided by the understanding of their SAR. By selectively modifying specific parts of the molecule, researchers can aim to improve binding affinity, enhance fluorescence properties, or alter target selectivity.

Impact of Trinitrophenyl Moiety Modifications on Fluorescence and Binding

The trinitrophenyl (TNP) moiety is primarily responsible for the fluorescent properties of this compound and its analogs. nih.gov Modifications to this group can impact both the fluorescence characteristics and the binding interactions with proteins. The fluorescence of TNP-nucleotides is sensitive to changes in their environment, such as solvent polarity, which affects their absorption and emission spectra. nih.govresearchgate.net

Although specific examples of modifications to the TNP moiety of this compound itself and their detailed impact on fluorescence and binding were not extensively detailed in the search results, studies on related TNP-nucleotides highlight the general principle that the TNP group's environment dictates its fluorescence, making it a sensitive reporter of binding. nih.govresearchgate.net The potential for the TNP moiety to enhance binding affinity suggests that modifications could be explored to fine-tune this interaction or to reduce non-specific binding. nih.gov

Adenosine Moiety Modifications and their Influence on Target Interaction

Modifications to the adenosine moiety of this compound and its analogs can significantly influence their interaction with target proteins, particularly those that recognize adenosine or its phosphorylated forms. The adenosine structure provides the base for recognition by adenosine receptors, enzymes that utilize adenosine nucleotides, and other adenosine-binding proteins. nih.govwikipedia.orgwikipedia.orgwikipedia.orgamdb.online

Tnp-ATP, an analog with a triphosphate group attached to the adenosine moiety, exhibits potent and selective antagonist activity at certain P2X receptors. tocris.comresearchgate.net This demonstrates how modifications to the phosphate (B84403) chain can dramatically alter the target profile compared to this compound (adenosine analog) or Tnp-AMP/Tnp-ADP analogs. The presence and number of phosphate groups are critical determinants of recognition by nucleotide-binding proteins, including kinases, ATPases, and purinergic receptors. researchgate.net

While detailed SAR studies specifically on modifications to the adenosine moiety of this compound (as opposed to Tnp-ATP or other nucleotides) and their impact on target interaction were not prominently found, the general principles from nucleotide analog research apply. Alterations to the ribose sugar (e.g., at the 2' or 3' positions where the TNP group is attached in some analogs), the adenine (B156593) base, or the phosphate chain (in phosphorylated analogs) would be expected to influence hydrogen bonding, pi-pi interactions, and electrostatic interactions within the protein binding site, thereby affecting affinity and selectivity. For example, the attachment of the TNP group at the 2' and 3' hydroxyls of the ribose in some TNP-nucleotides creates a rigid structure, which can impact their interaction compared to more flexible analogs. researchgate.net

The development of analogs with large acetal (B89532) groups at the 2' and 3' hydroxyls of ATP has been explored to create P2X receptor antagonists, further illustrating the impact of modifications in this region of the adenosine moiety. researchgate.net

Computational Approaches in SAR Analysis

Computational approaches play a vital role in complementing experimental SAR studies of this compound and its analogs. These methods provide insights into the molecular interactions, predict binding affinities, and guide the design of novel compounds. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (like this compound) when bound to a protein target and to estimate the binding affinity. fip.org This method helps visualize the interactions between the ligand and the amino acid residues in the binding site, identifying key contacts such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. tjnpr.orgfrontiersin.org

Molecular docking studies have been employed to investigate the binding of this compound to proteins, such as bovine serum albumin (BSA). nih.gov These studies can help to locate the probable binding site and understand the nature of the interactions driving the binding process. nih.gov For example, docking results for this compound binding to BSA suggested a binding site in a hydrophobic subdomain, supporting experimental observations. nih.gov

Molecular dynamics simulations extend molecular docking by simulating the movement of the ligand and protein over time, providing a more realistic picture of the binding process and the flexibility of the interacting molecules. While specific molecular dynamics studies for this compound were not highlighted, this technique is commonly used in conjunction with docking to refine binding poses and calculate binding free energies, offering deeper insights into the stability and dynamics of the protein-ligand complex. frontiersin.org

Computational studies, including molecular docking, have been used in the context of exploring the SAR of various compounds and their interactions with protein targets. tjnpr.orgscispace.com These methods can help to rationalize experimental binding data and propose structural modifications that could improve binding. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. researchgate.netneovarsity.org QSAR models use molecular descriptors, which are numerical representations of different structural and physicochemical properties of the molecules, to predict the activity of new or untested compounds. researchgate.netneovarsity.org

QSAR analysis can be used to identify the key structural features that are most important for the activity of this compound analogs and to predict how modifications to the structure will affect their binding affinity or other biological properties. researchgate.net By building QSAR models based on a series of this compound analogs with known binding data, researchers can gain predictive power for designing new analogs with desired characteristics. researchgate.netneovarsity.org

While specific published QSAR models focused solely on this compound and a large series of its analogs were not prominently found in the search results, QSAR modeling is a well-established technique in drug discovery and SAR analysis. researchgate.netneovarsity.orgnih.govijpsjournal.com It is applicable to any series of compounds where structural variations correlate with biological activity. The process typically involves selecting relevant molecular descriptors, building a statistical model (e.g., using regression or classification methods), and validating the model's predictive power. researchgate.netneovarsity.orgnih.gov QSAR can help prioritize which analogs to synthesize and test experimentally, accelerating the SAR exploration process. neovarsity.org

Advanced Analytical Methodologies for Tnp Ado in Research Settings

Capillary Electrophoresis-Laser Induced Fluorescence (CE-LIF) Detection

CE-LIF is a powerful technique for separating and detecting fluorescent molecules in small-volume samples. It is particularly well-suited for the analysis of charged species, offering high separation efficiency. psu.edu The sensitivity of CE-LIF is often superior to that of UV detection, making it valuable for analyzing analytes present at low concentrations. psu.edu

CE-LIF has been successfully applied to quantify trinitrophenylated complexes of adenosine (B11128) (Tnp-Ado) and inosine (B1671953) (Tnp-Ino) in biological samples. nih.govacs.orgresearchgate.net For instance, a CE-LIF method was developed to analyze Ado and Ino after derivatization with 2,4,6-trinitrobenzenesulfonic acid, forming the fluorescent this compound and Tnp-Ino complexes. nih.govacs.orgresearchgate.net This method allowed for the simultaneous quantification of Ado and Ino in homogenized rat forebrain samples, demonstrating its applicability to complex biological matrices. nih.govacs.orgresearchgate.net The limits of detection (LOD) for Ado and Ino using this method were determined to be 1.6 μM and 4 μM, respectively, in rat brain tissue. alaska.edu Further sensitivity enhancements were achieved using large-volume sample stacking (LVSS), lowering detection limits to 32 nM for this compound and 38 nM for Tnp-Ino in simulated biological samples. nih.govacs.org

The fluorescence intensity of this compound can be significantly enhanced by the formation of inclusion complexes with cyclodextrins, particularly γ-cyclodextrin (γ-CD). nih.govacs.orgresearchgate.netresearchgate.net Studies have shown that this compound and Tnp-Ino complexes exhibit a substantial fluorescence enhancement, approximately 25-fold, upon forming inclusion complexes with γ-CD. nih.govacs.orgresearchgate.netresearchgate.net This enhancement is attributed to the larger hydrophobic cavity of γ-CD, which can accommodate the trinitrophenyl (TNP) moiety of this compound. researchgate.net Association constants for the complexes with γ-CD have been determined by CE-LIF, showing values of 4600 M⁻¹ for Ado and 1000 M⁻¹ for Ino. nih.govacs.org The structure of the this compound:γ-CD complex has been investigated using 2D nuclear magnetic resonance (NMR) spectroscopy, revealing substantial interaction between the TNP hydrogens and γ-CD. nih.govacs.orgresearchgate.netresearchgate.net

The high sensitivity and small sample volume requirements of CE-LIF make it a promising technique for applications in research involving limited sample amounts, such as in vivo microdialysis and single-cell metabolomics. alaska.edu Microdialysis is a technique used for continuous sampling of analytes from the extracellular fluid of tissues, often yielding small sample volumes. nih.gov Single-cell metabolomics aims to analyze the metabolic content of individual cells, requiring highly sensitive methods due to the extremely small sample size, typically in the picoliter range. psu.edunsf.govfrontiersin.orgillinois.edufrontiersin.org The CE-LIF method for analyzing this compound and Tnp-Ino offers potential for monitoring these molecules and potentially other adenine (B156593) ribonucleotides in such small-volume biological experiments. alaska.edu CE-based methods, in general, are compatible with the volume regime of single cells and offer high separation power for analyzing a broad range of metabolites. illinois.edu

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

HPLC is a widely used separation technique in analytical chemistry, offering versatility in separating a broad range of compounds. When coupled with appropriate detectors, such as UV or fluorescence detectors, it can provide sensitive and selective analysis. pharmahealthsciences.net HPLC-fluorescence detection is particularly valuable for analytes with little or no UV absorbance and is used in various fields, including the analysis of biological samples. labmanager.com

HPLC methods are employed for the separation and analysis of purines, including adenosine and its derivatives like this compound. Reversed-phase HPLC is a common approach for separating purines. researchgate.netscirp.org While direct detection of underivatized purines is often done by UV detection, fluorescence detection can be used for enhanced sensitivity, especially after appropriate derivatization. labmanager.comresearchgate.net For example, HPLC with UV detection at 260 nm has been used for the separation and detection of adenosine and related metabolites in rat brain tissue. researchgate.net The separation of purines can be achieved on C18 columns using mobile phases containing components like phosphate (B84403) buffer or acetonitrile-water mixtures. researchgate.netmdpi.comupm.edu.my

Method validation is a critical step in analytical chemistry to ensure that a method is suitable for its intended purpose. ms-editions.cljocpr.comscielo.br For HPLC methods used in research, validation typically involves evaluating parameters such as sensitivity, selectivity, linearity, accuracy, and precision. upm.edu.myms-editions.cljocpr.comscielo.br Sensitivity is assessed by determining the LOD and limit of quantification (LOQ), which represent the lowest concentrations that can be reliably detected and quantified, respectively. pharmahealthsciences.netupm.edu.myms-editions.clscielo.br Selectivity ensures that the method can differentiate the analyte of interest from other components in the sample matrix. upm.edu.myms-editions.cljocpr.comscielo.br Validation studies for HPLC methods analyzing compounds in biological extracts involve demonstrating that the method provides accurate and reproducible results in the presence of potential matrix interferences. researchgate.netupm.edu.myjocpr.com Recovery studies are often performed to assess the accuracy of the method in complex sample matrices. jocpr.comneliti.com

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry has become an essential analytical tool in biological and biomedical research due to its ability to provide rapid and sensitive analysis of various biomolecules cmdm.tw. In the context of studying small molecules like this compound and their interactions within biological systems, MS is invaluable for identifying modifications to proteins and quantifying protein abundance changes, which can indicate target engagement. MS can be successfully applied to high-throughput proteome-wide analysis of proteins and protein posttranslational modifications (PTMs) in various biological samples cmdm.tw.

Identification of this compound-Protein Adducts

The formation of covalent adducts between a small molecule and proteins can be a critical aspect of its biological activity or toxicity. Mass spectrometry is a primary technique for identifying such protein adducts. The identification of specific amino acid residues modified by a compound contributes to understanding the underlying mechanisms of various physiological and pathological processes.

The general approach involves exposing proteins to the compound of interest (in this case, this compound), followed by proteolytic digestion of the protein mixture into peptides. These peptides are then analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Adduct formation is typically detected by a characteristic mass shift on a peptide containing the modified amino acid residue. Depending on the nature of the adduction (e.g., Michael addition or Schiff base formation) and the peptide's charge state, different mass shifts are expected.

Detailed Research Findings:

Specific detailed research findings on this compound-protein adduct identification using mass spectrometry were not found in the consulted sources.

Data Tables:

Specific data tables detailing this compound-protein adducts identified by mass spectrometry were not found in the consulted sources.

Quantitative Proteomics in this compound Target Engagement Studies

Quantitative proteomics, often employing mass spectrometry, is a powerful approach to study target engagement of small molecules at a proteome-wide level. Target engagement refers to the binding of a compound to its intended protein target within a biological system. By quantifying changes in protein abundance or protein thermal stability upon treatment with a compound, researchers can infer which proteins are directly or indirectly affected by the compound.

Methods like isobaric quantitative proteomics, such as using Tandem Mass Tags (TMT) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allow for the simultaneous comparison of protein levels across different samples (e.g., treated vs. untreated cells) cmdm.tw. Changes in protein abundance or stability upon this compound treatment, as measured by these quantitative proteomics techniques, could provide insights into its protein targets and off-targets. Thermal Proteome Profiling (TPP), often coupled with quantitative MS, is another method used to identify drug targets by measuring changes in protein thermal stability upon ligand binding.

The analysis involves comparing the quantitative profiles of thousands of proteins to identify those that show a significant change in abundance or stability upon this compound exposure. Proteins exhibiting such changes are considered potential targets or involved in pathways modulated by this compound. While quantitative proteomics is a standard method for target engagement studies, specific research detailing the use of quantitative proteomics to assess this compound target engagement was not extensively found in the consulted sources.

Detailed Research Findings:

Specific detailed research findings on this compound target engagement studies using quantitative proteomics were not found in the consulted sources.

Data Tables:

Specific data tables from quantitative proteomics studies on this compound target engagement were not found in the consulted sources.

Tnp Ado As a Versatile Biochemical Research Probe and Tool

Application in Enzyme Kinetics and Mechanistic Studies

Tnp-ado compounds, especially TNP-ATP, serve as powerful probes in the study of enzyme kinetics and catalytic mechanisms involving nucleotide-binding enzymes. Their fluorescent properties allow researchers to monitor binding events and conformational changes that occur during enzymatic reactions. nih.govresearchgate.net

Investigating Substrate Binding and Catalytic Mechanisms

TNP-ATP is frequently used to investigate how enzymes bind to their nucleotide substrates and the subsequent catalytic steps. When TNP-ATP binds to a protein, changes in its fluorescence intensity and peak wavelength, as well as alterations in its absorbance spectra, can be observed. nih.govresearchgate.net These spectroscopic changes provide insights into the binding affinity, the environment of the binding site, and conformational rearrangements upon substrate binding. nih.gov

For instance, studies utilizing TNP-ATP have been instrumental in characterizing the nucleotide-binding properties of various enzymes and proteins. researchgate.net The increase in TNP-GTP fluorescence in the presence of a protein is considered a reliable indicator of the protein's nucleotide-binding capacity. researchgate.net While TNP-ATP itself may not be hydrolyzed by some enzymes that typically hydrolyze ATP, its binding characteristics make it suitable for probing ATP binding sites. nih.gov Research on enzymes like poly(A) polymerase has utilized ATP analogs to suggest roles for different adenine-binding sites in catalysis and in preventing futile hydrolysis. researchgate.net

Studying Allosteric Modulation and Conformational Dynamics

This compound probes are valuable for exploring allosteric modulation and the conformational dynamics of nucleotide-binding proteins. Allosteric modulation involves the binding of a molecule at a site distinct from the active site, influencing the protein's activity or its affinity for other ligands. wikipedia.org Changes in the fluorescence of this compound upon binding can report on conformational changes within the protein, including those induced by allosteric effectors. nih.govresearchgate.net

The sensitivity of TNP-nucleotide fluorescence to changes in hydrophobicity makes them useful for exploring activation-dependent conformational changes in enzymes. researchgate.net Studies on proteins like the Ca2+-ATPase have used TNP analogs of ATP, ADP, and AMP to examine their differing binding affinities and potentially gain insights into conformational states associated with the binding of different nucleotides. nih.gov Understanding conformational dynamics is crucial for elucidating the mechanisms by which allosteric modulators influence receptor function. elifesciences.orgnih.gov

Use in Cell Imaging and Visualization

The fluorescent nature of this compound compounds makes them suitable for applications in cell imaging and visualization, allowing for the study of the localization and interactions of nucleotide-binding proteins within living cells. nih.govresearchgate.netnih.govinnexscientific.com

Localization of Nucleotide-Binding Proteins within Cellular Compartments

TNP-ATP fluorescence can be utilized in fluorescence microscopy to visualize the cellular location of proteins that bind ATP. nih.govresearchgate.netnih.gov This application allows researchers to determine the distribution of specific nucleotide-binding proteins within different cellular compartments. biorxiv.orgbiocat.com For example, TNP-ATP has been used as a fluorescence marker to observe the compartment localization of ATP in studies of artificial protocell organization and membrane-free organelles. nih.gov Techniques like fluorescence and confocal microscopy, which utilize fluorescent markers, are widely used in live cell imaging to visualize specific cellular structures. baseclick.eu

Monitoring Ligand-Receptor Interactions in Live Cells

This compound compounds can be applied to monitor ligand-receptor interactions in live cells, particularly for receptors that bind nucleotides. nih.govinnexscientific.com TNP-ATP, for instance, is known to act as an antagonist for certain purinergic receptors, specifically P2X1, P2X3, and heteromeric P2X2/3 receptors, with high affinity. tocris.com Its interaction with these receptors can be studied in live cell systems. tocris.com The use of fluorescent ligands is a common strategy for visualizing and studying receptor binding in living cells. nih.govfrontiersin.org While the search results highlight TNP-ATP's antagonist activity on P2X receptors, the principle of using fluorescent this compound to monitor binding to its target receptors in real-time in a cellular context is applicable.

TNP-ATP triethylammonium (B8662869) salt has been shown to inhibit ATP-induced currents in cells expressing P2X receptors with varying IC50 values depending on the receptor subtype. tocris.com

Receptor SubtypeIC50 (nM)
P2X16
P2X30.9
P2X2/37
P2X2>1000
P2X4>1000
P2X7>1000

This data illustrates the selective antagonism of TNP-ATP towards certain P2X receptor subtypes. tocris.com

Emerging Research Areas and Future Directions for Tnp Ado

Integration with Systems Biology and Multi-Omics Approaches

The advent of systems biology and multi-omics approaches aims to provide a holistic understanding of biological systems by integrating data from various levels, including genomics, transcriptomics, proteomics, and metabolomics. uni.lu, nih.gov, uni-freiburg.de, guidetopharmacology.org While trinitrophenylated adenosine (B11128) derivatives have traditionally been used to study individual protein-ligand interactions or specific biochemical pathways, their integration into broader systems biology and multi-omics studies represents a promising future direction.

The fluorescent properties of Tnp-ado derivatives could potentially be leveraged in high-throughput screening or imaging techniques that are part of multi-omics workflows. For instance, changes in the binding of TNP-ATP or TNP-ADP to ATP/ADP-binding proteins could be monitored in complex cellular lysates or even in live cells as part of a proteomic or cellular systems biology study to understand the dynamic state of nucleotide binding under different physiological conditions. Although current research highlighted does not explicitly detail the use of this compound within integrated multi-omics frameworks, the principle of using probes to monitor molecular interactions is compatible with these approaches. Challenges lie in adapting the techniques for the complexity of multi-omics samples and integrating the resulting data with other omics layers. Future research could focus on developing methods for quantitative analysis of this compound binding in complex biological matrices and correlating these findings with changes observed in transcriptomic, proteomic, or metabolomic profiles to gain a more integrated view of cellular processes.

Exploration in Novel Biological Pathways Beyond Energy Metabolism

While TNP-ATP and TNP-ADP are widely recognized for their utility in studying proteins involved in energy metabolism, such as ATPases and kinases science-softcon.de, ctdbase.org, ctdbase.org,,,,, research has also shown their interactions with proteins outside of core energy production. For example, TNP-ATP and TNP-ADP have been utilized to investigate P2X receptors ctdbase.org,,, which are ATP-gated ion channels involved in purinergic signaling, a critical communication system in various physiological processes including neurotransmission, pain, and inflammation.,

Adenosine itself, the base structure of this compound, is a signaling molecule involved in numerous pathways through its receptors. Research utilizing trinitrophenylated adenosine (this compound) could explore its interactions with adenosine receptors and other adenosine-binding proteins to elucidate their roles in diverse biological processes beyond energy metabolism. Investigating the binding of this compound derivatives to proteins involved in signaling cascades, transport processes, or regulatory networks could uncover novel biological roles and therapeutic targets. The ability of these probes to report on binding events through fluorescence changes makes them valuable tools for dissecting the molecular mechanisms within these varied pathways.

Advances in High-Resolution Structural Biology of this compound-Protein Complexes

High-resolution structural biology techniques, such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM), are crucial for understanding the detailed interactions between proteins and their ligands., Trinitrophenylated nucleotide analogs, including TNP-ATP and TNP-ADP, have been employed in structural studies to help determine the nucleotide-binding sites of proteins and the conformational changes that occur upon binding. science-softcon.de, ctdbase.org

For instance, TNP-ATP has been used in crystallographic studies to determine binding constants of crystallized substrates. science-softcon.de The principle extends to trinitrophenylated adenosine (this compound). Structural determination of the complex formed between this compound and γ-cyclodextrin has been achieved using 2D NMR spectroscopy, providing insights into the interaction at the molecular level., Future directions involve applying these and other advanced structural biology techniques to determine the high-resolution structures of this compound derivatives in complex with a wider range of target proteins, including adenosine receptors and enzymes involved in adenosine metabolism or signaling. Such structural information is invaluable for understanding the specificity of binding, the mechanisms of action, and for guiding the rational design of new ligands or inhibitors. The integration of data from different structural techniques, an approach known as integrative structural biology, can provide a more complete picture of dynamic protein complexes.,

Development of Next-Generation this compound Analogs with Enhanced Specificity and Photophysical Properties

The utility of this compound derivatives as fluorescent probes is directly linked to their photophysical properties, including excitation and emission wavelengths, fluorescence intensity, and sensitivity to environmental changes upon binding. TNP-ATP, for example, exhibits fluorescence enhancement upon protein binding, with excitation typically around 408-470 nm and emission in the 530-560 nm range. science-softcon.de, ctdbase.org, ctdbase.org,, The fluorescence of this compound is also enhanced by interactions with molecules like γ-cyclodextrin.,

Future research is focused on developing next-generation this compound analogs with enhanced and tailored properties. This includes synthesizing derivatives with improved fluorescence quantum yields, shifted excitation or emission spectra for multiplexing studies, increased photostability, and greater sensitivity to specific binding events or conformational changes. Furthermore, developing analogs with enhanced specificity for particular protein targets or biological pathways is a key objective. This could involve modifying the trinitrophenyl moiety or the adenosine core to optimize interactions with desired binding sites while minimizing off-target effects. Advances in synthetic chemistry and high-throughput screening methods will be crucial in the design and characterization of these novel this compound analogs, paving the way for their application in more complex and sophisticated biological investigations.

Conclusion

Synthesis of Key Research Findings and Contributions of Tnp-ado to Chemical Biology

Key research findings highlight this compound's significant fluorescence properties, which are notably enhanced in the presence of certain cyclodextrins, particularly gamma-cyclodextrin (B1674603) nih.govfishersci.canih.govamericanelements.commedchemexpress.cn. This fluorescence enhancement has been a cornerstone of its application in analytical techniques. This compound has contributed to chemical biology by serving as a valuable fluorescent probe and sensor. Studies have utilized this compound to investigate interactions with proteins, such as serum albumin, demonstrating its capability to sense hydrophobic regions within these biomolecules wikipedia.orguni-freiburg.de. This application provides insights into protein binding sites and properties essential for biological and clinical research wikipedia.orguni-freiburg.de. Furthermore, this compound has been instrumental in the development of sensitive analytical methods, specifically capillary electrophoresis-laser induced fluorescence detection (CE-LIF), for the detection and quantification of adenosine (B11128) and inosine (B1671953) in complex biological matrices, including rat forebrain samples americanelements.commedchemexpress.cnuni-freiburg.de. The ability to monitor these molecules with improved sensitivity addresses limitations of earlier detection methods, thereby advancing the study of purinergic signaling and related biological processes americanelements.commedchemexpress.cnuni-freiburg.de.

Remaining Challenges and Unanswered Questions in this compound Research

Despite its utility, challenges remain in the research and application of this compound. A notable challenge inherent in using fluorescently labeled molecules like this compound is the potential for the attached moiety (the trinitrophenyl group) to alter the binding properties compared to the native molecule (adenosine) uni-freiburg.dewikidata.org. This interference can complicate the interpretation of binding studies uni-freiburg.de. While methods utilizing this compound have improved the detection limits for adenosine, the analysis of low-abundance biological molecules still presents inherent difficulties that require highly sensitive techniques americanelements.commedchemexpress.cnuni-freiburg.de. Further research is needed to fully understand any subtle alterations in biological activity or interaction profiles that the trinitrophenyl modification might confer upon adenosine in various biological contexts.

Q & A

Q. What are the critical methodological steps in synthesizing TNP-Ado?

this compound is synthesized by reacting adenosine (Ado) with trinitrobenzenesulfonic acid (TNBS) under alkaline conditions (pH 10.0 adjusted with 1M NaOH). The reaction mixture is purified via Sephadex LH-20 column chromatography, with methanol elution for product isolation. Drying under nitrogen ensures stability . Key considerations include TNBS handling (explosive when dry) and pH control for optimal derivatization.

Q. What safety protocols are essential when working with TNBS?

TNBS requires strict safety measures: use gloves, work in a fume hood, and avoid drying the reagent. Storage in a cool, moist environment prevents decomposition. Proper waste disposal and emergency protocols for spills are critical due to its reactive nature .

Q. Which analytical techniques are suitable for quantifying this compound?

Laser-induced fluorescence capillary electrophoresis (LIF-CE) is highly sensitive for this compound detection. Fluorescence is enhanced via inclusion complexes with γ-cyclodextrin, which increases quantum yield. Calibration curves using standardized this compound solutions are recommended for quantification .

Advanced Research Questions

Q. How do cyclodextrin properties influence this compound fluorescence in LIF-CE?

Cyclodextrins (CDs) form host-guest complexes with this compound’s hydrophobic groups, enhancing fluorescence through microenvironment stabilization. γ-CD is optimal due to cavity size matching this compound’s structure. Fluorescence intensity correlates with CD concentration (e.g., 5–20 mM range) and laser power (tested at 5–15 mW). Deviations in these parameters can lead to signal variability .

Q. How can researchers resolve contradictions in reported this compound fluorescence data?

Discrepancies often arise from differences in CD type, buffer pH, or laser settings. Standardizing protocols (e.g., fixed CD concentration, pH 9.0–10.0) and including internal controls (e.g., fluorescent standards) improves reproducibility. Cross-validation with HPLC-MS can confirm LIF-CE results .

Q. What strategies optimize this compound stability in microdialysis samples?

Microdialysates require low-temperature storage (4°C) and antioxidants (e.g., ascorbic acid) to prevent degradation. Probe design should minimize tissue damage (low-volume probes) and ensure compatibility with LIF-CE’s sensitivity requirements (detection limits ~1 nM) .

Q. How should researchers design experiments to study this compound’s neuroprotective mechanisms?

Use in vitro models (e.g., neuronal cell lines under hypoxia) with this compound administered at physiologically relevant concentrations (1–100 µM). Measure adenosine receptor activation via competitive binding assays and correlate with fluorescence-based this compound uptake data. Control for off-target effects using receptor antagonists .

Methodological and Data Analysis Questions

Q. What statistical approaches validate this compound experimental data?

Apply t-tests or ANOVA for comparing fluorescence intensities across treatment groups. Report standard deviations from triplicate measurements. For microdialysis time-series data, use regression models to assess concentration trends .

Q. How can researchers ensure reproducibility in this compound synthesis?

Document reaction conditions rigorously: pH, temperature, TNBS/Ado molar ratio (typically 10:1), and purification steps. Share raw data (e.g., HPLC chromatograms, fluorescence spectra) in supplementary materials .

Q. What ethical considerations apply to this compound studies involving animal models?

Obtain institutional ethics approval for in vivo experiments. Adhere to the 3Rs (Replacement, Reduction, Refinement) and report anesthesia, euthanasia, and sample collection protocols transparently .

Data Presentation and Publishing Guidelines

  • Tables : Include fluorescence intensity values, CD concentrations, and statistical parameters (p-values, confidence intervals) in structured formats .
  • Figures : Use annotated electropherograms to demonstrate LIF-CE separation efficiency and fluorescence peaks .
  • Supplementary Data : Provide raw spectra, microdialysis recovery rates, and reagent batch numbers to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.